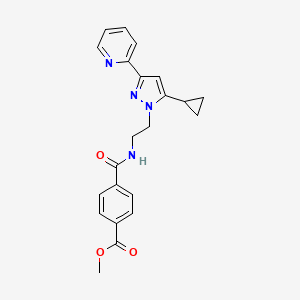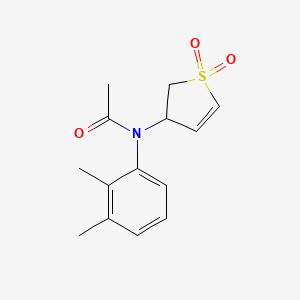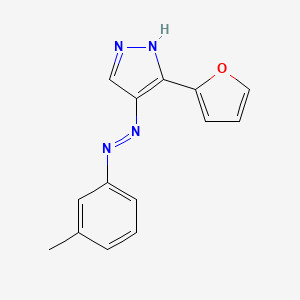
3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone” is likely a complex organic compound that contains a pyrazolone ring, a furyl group, and a hydrazone group. Pyrazolones are a class of compounds that have been widely studied for their diverse biological activities . The furyl group is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two double bonds. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a furyl group, and a hydrazone group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, pyrazolones can undergo various reactions due to the presence of an electron-rich azole cycle .Scientific Research Applications
Regioselectivity in Synthesis
- The study by Denisova et al. (2002) discusses the regioselectivity of forming 2-pyrazolylthiazoles and their precursors, highlighting the influence of acid concentration and substituents on the reaction outcomes. This research underscores the synthetic versatility of related compounds in generating heterocyclic compounds with potential for further functionalization (Denisova, Sosnovskikh, Dehaen, Toppet, Meervelt, & Bakulev, 2002).
Functionalized Pyrazoles and Their Derivatives
- Dawood, Farag, and Abdel‐Aziz (2006) described a method to access functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4‐d]pyridazine derivatives, starting from 3-(2-furyl)-3-oxopropanitrile. This work opens pathways to novel pyrazole-based compounds with potential applications in pharmaceuticals and agrochemicals (Dawood, Farag, & Abdel‐Aziz, 2006).
Antimicrobial and Antituberculosis Activities
- Küçükgüzel et al. (1999) synthesized and evaluated the antimycobacterial activity of various hydrazones, including compounds related to 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. Their findings suggest the potential of these compounds in developing new antimycobacterial agents (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Antibacterial Activities
- Çetin, Cansiz, and Dığrak (2003) explored the antibacterial activities of aryl-furyl substituted pyrazolines, indicating the relevance of these compounds in searching for new antibacterial agents. This study highlights the potential biomedical applications of furyl substituted compounds (Çetin, Cansiz, & Dığrak, 2003).
Ligand Design for Metal Complexes
- Pettinari et al. (2018) focused on the design of pyrazolone-based hydrazone ligands for Ruthenium(II)-Arene complexes, investigating their anticancer activity. This research demonstrates the potential of such compounds in developing metal-based drugs with targeted anticancer properties (Pettinari, Marchetti, Di Nicola, Pettinari, Galindo, Petrelli, Cappellacci, Cuccioloni, Bonfili, Eleuteri, Guedes da Silva, & Pombeiro, 2018).
Antioxidant Activities
- Jois, Kalluraya, and Girisha (2014) synthesized a novel series of N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines and investigated their antioxidant activities. The results show moderate activity for some compounds, suggesting their potential as antioxidant agents (Jois, Kalluraya, & Girisha, 2014).
Safety And Hazards
While specific safety and hazard information for this compound is not available, similar compounds can pose various risks. For example, some hydrazones are known to be hazardous and can cause skin and eye irritation, respiratory irritation, and are harmful if swallowed, in contact with skin or if inhaled .
properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-4-2-5-11(8-10)16-17-12-9-15-18-14(12)13-6-3-7-19-13/h2-9H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEQARWVQDBAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

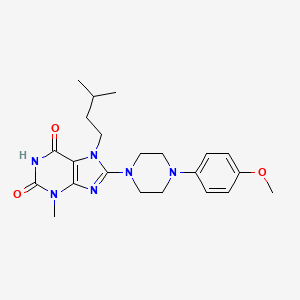
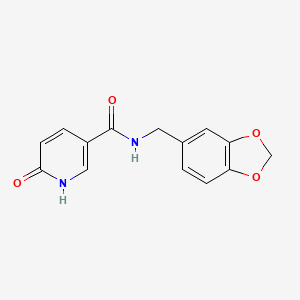
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)
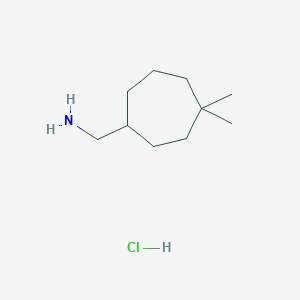
![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)


![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
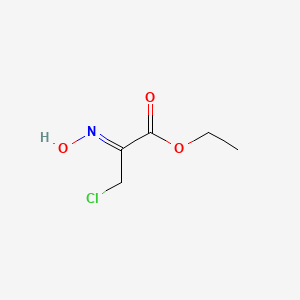
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
